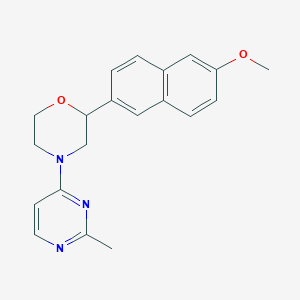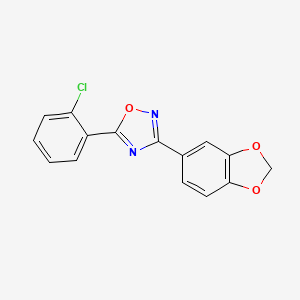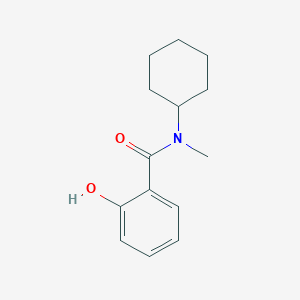
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine, also known as MN-64, is a chemical compound that has been studied for its potential use in scientific research. MN-64 is a morpholine-based compound that has shown promising results in various research studies.
Mecanismo De Acción
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine acts as a competitive inhibitor of DAT. It binds to the dopamine binding site on DAT and prevents dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The increased dopamine levels caused by 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can have various biochemical and physiological effects. Dopamine is a neurotransmitter that is involved in various physiological processes such as motivation, reward, and movement. Increased dopamine levels can lead to an increase in motivation and reward-seeking behavior. However, excessive dopamine levels can also lead to pathological conditions such as addiction and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research. One direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on dopamine levels in vivo. Another direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on other neurotransmitters such as serotonin and norepinephrine. Additionally, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can be used as a tool for studying the role of dopamine in various pathological conditions such as addiction and schizophrenia.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine is a potential tool for studying the role of dopamine in various physiological and pathological conditions. Its high selectivity for DAT makes it a useful tool for scientific research. However, its limited solubility in water and potential side effects should be taken into consideration when using it in lab experiments. There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research, and further studies are needed to fully understand its potential as a tool for scientific research.
Métodos De Síntesis
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine involves a multi-step process that includes the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with 2-methylpyrimidine-4-carbaldehyde to form the corresponding aldehyde. The aldehyde is then reacted with morpholine in the presence of a catalyst to form 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been studied for its potential use as a tool in scientific research. 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of DAT can lead to increased dopamine levels in the brain. This makes 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine a potential tool for studying the role of dopamine in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-8-7-20(22-14)23-9-10-25-19(13-23)17-4-3-16-12-18(24-2)6-5-15(16)11-17/h3-8,11-12,19H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKURWYCUWTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)